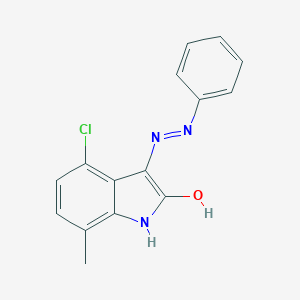
4-chloro-7-methyl-1H-indole-2,3-dione 3-(phenylhydrazone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-7-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of Substituents: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while methylation can be done using methyl iodide or dimethyl sulfate.
Formation of the Phenyl-Hydrazono Group: The phenyl-hydrazono group can be introduced by reacting the indole derivative with phenylhydrazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-7-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phenyl-hydrazono group to a phenyl-hydrazine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, and primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce phenyl-hydrazine derivatives, and substitution may result in various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-chloro-7-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) depends on its specific biological activity. For example, if it exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7-methyl-1,3-dihydro-indol-2-one: Lacks the phenyl-hydrazono group.
7-Methyl-3-(phenyl-hydrazono)-1,3-dihydro-indol-2-one: Lacks the chloro group.
4-Chloro-3-(phenyl-hydrazono)-1,3-dihydro-indol-2-one: Lacks the methyl group.
Uniqueness
4-chloro-7-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) is unique due to the presence of all three substituents (chloro, methyl, and phenyl-hydrazono) on the indole core. This combination of substituents may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H12ClN3O |
|---|---|
Peso molecular |
285.73g/mol |
Nombre IUPAC |
4-chloro-7-methyl-3-phenyldiazenyl-1H-indol-2-ol |
InChI |
InChI=1S/C15H12ClN3O/c1-9-7-8-11(16)12-13(9)17-15(20)14(12)19-18-10-5-3-2-4-6-10/h2-8,17,20H,1H3 |
Clave InChI |
IBLQIPCGFAQYMJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)Cl)C(=C(N2)O)N=NC3=CC=CC=C3 |
SMILES canónico |
CC1=C2C(=C(C=C1)Cl)C(=C(N2)O)N=NC3=CC=CC=C3 |
Solubilidad |
0.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















